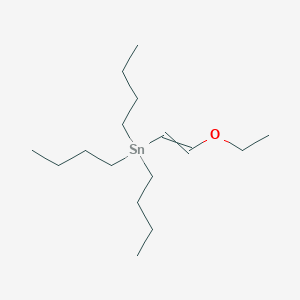
Tributyl(2-ethoxyethenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(2-ethoxyethenyl)stannane, also known as (Z)-tributyl(2-ethoxyethenyl)stannane or cis-1-ethoxy-2-(tributylstannyl)ethylene, is an organotin compound with the molecular formula C16H34OSn and a molecular weight of 361.15 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2-ethoxyethenyl)stannane can be synthesized through the reaction of tributylstannyl lithium with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of an inert atmosphere, such as argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2-ethoxyethenyl)stannane undergoes various types of chemical reactions, including:
Stille Coupling: This reaction involves the coupling of this compound with vinyl triflates to form α,β-unsaturated ketones.
Palladium-Catalyzed Coupling Reactions: It reacts with sulfoxides, α-haloethers, and chlorocyclobutenones to form various products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, and solvents like tetrahydrofuran (THF) and dichloromethane .
Major Products Formed
The major products formed from these reactions include α,β-unsaturated ketones and other complex organic molecules, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tributyl(2-ethoxyethenyl)stannane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tributyl(2-ethoxyethenyl)stannane involves its ability to act as an electrophilic methyl ketone equivalent. In Stille coupling reactions, it forms a complex with palladium catalysts, facilitating the transfer of the ethoxyethenyl group to the target molecule . This process involves the formation of a palladium-stannane intermediate, which undergoes reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
Tributyl(vinyl)tin: Similar in structure but lacks the ethoxy group, making it less reactive in certain coupling reactions.
Tributyl(1-ethoxyvinyl)tin: Similar in structure but has a different configuration, affecting its reactivity and applications.
Uniqueness
Tributyl(2-ethoxyethenyl)stannane is unique due to its specific configuration and the presence of the ethoxy group, which enhances its reactivity in certain chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
Properties
CAS No. |
20420-43-3 |
|---|---|
Molecular Formula |
C16H34OSn |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
tributyl-[(E)-2-ethoxyethenyl]stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
WARKYKQCOXTIAO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/OCC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


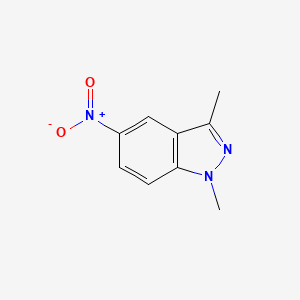

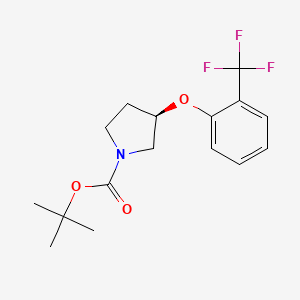
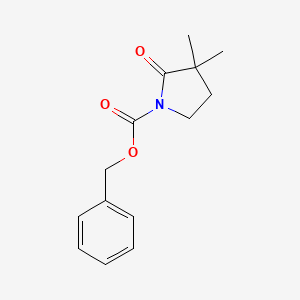
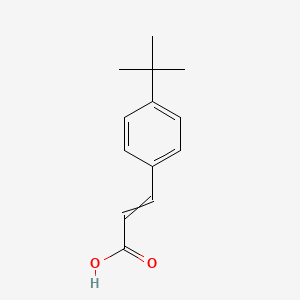
![4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B8813066.png)
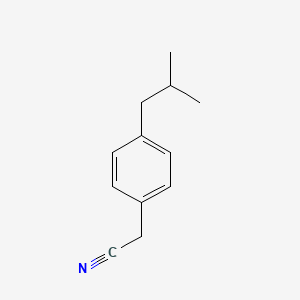
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8813078.png)
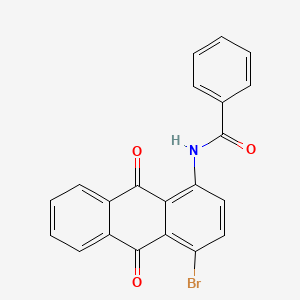
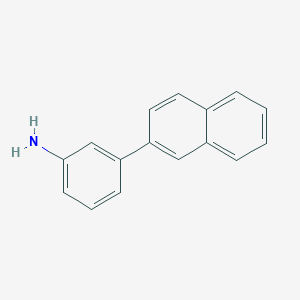
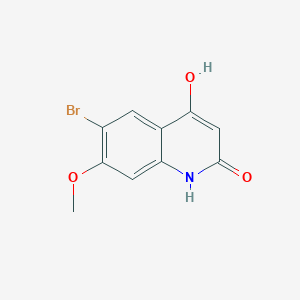

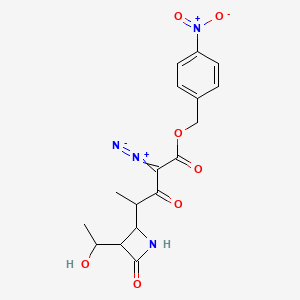
![3,6,6,9-Tetramethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B8813118.png)
